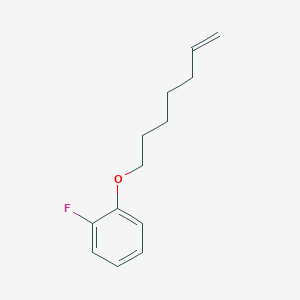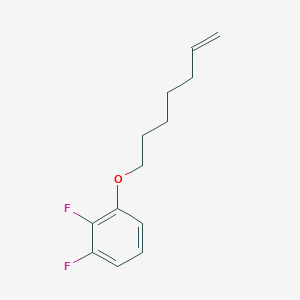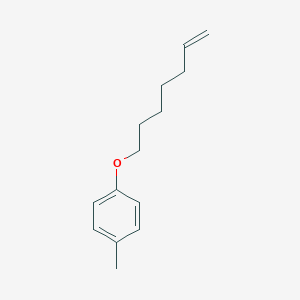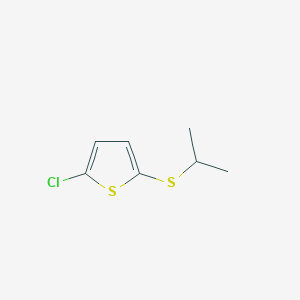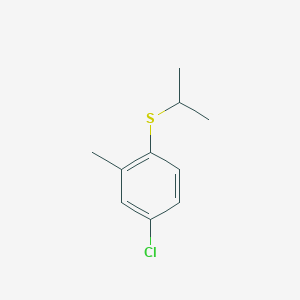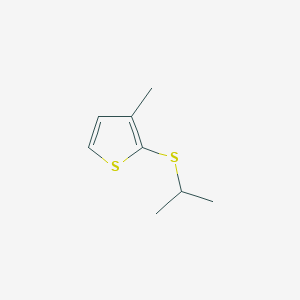
3-Methyl-2-propan-2-ylsulfanylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-propan-2-ylsulfanylthiophene is a chemical compound with unique properties and applications It is used in various fields, including chemistry, biology, medicine, and industry
Chemical Reactions Analysis
3-Methyl-2-propan-2-ylsulfanylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives and intermediates that are useful in further chemical synthesis .
Scientific Research Applications
3-Methyl-2-propan-2-ylsulfanylthiophene has numerous scientific research applications. It is used in the development of new materials, pharmaceuticals, and chemical processes. In biology and medicine, it plays a role in understanding molecular mechanisms and developing therapeutic agents. In industry, it is utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-2-propan-2-ylsulfanylthiophene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. This mechanism is crucial for its applications in medicine and biology .
Comparison with Similar Compounds
3-Methyl-2-propan-2-ylsulfanylthiophene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound stands out due to its specific applications and effectiveness in various fields .
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and mechanisms of action make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylsulfanylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S2/c1-6(2)10-8-7(3)4-5-9-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGHSFFHAUFPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


